molecular formula C11H21N3 B13492355 3,4-Diisobutyl-1h-pyrazol-5-amine

3,4-Diisobutyl-1h-pyrazol-5-amine

Cat. No.: B13492355
M. Wt: 195.30 g/mol
InChI Key: DATMGCCGYIAJDB-UHFFFAOYSA-N
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Description

3,4-Diisobutyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diisobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl hydrazine with diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium ethoxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Diisobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Diisobutyl-1h-pyrazol-5-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diisobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diisobutyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

4,5-bis(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(2)5-9-10(6-8(3)4)13-14-11(9)12/h7-8H,5-6H2,1-4H3,(H3,12,13,14)

InChI Key

DATMGCCGYIAJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)CC(C)C

Origin of Product

United States

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